3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H14O3. It is a derivative of benzaldehyde, featuring a methoxy group and an allyl ether group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methylprop-2-en-1-ol under acidic or basic conditions to form the allyl ether linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and allyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) and allyl bromide (C3H5Br) are used under basic conditions.
Major Products
Oxidation: 3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and allyl ether groups may also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the allyl ether group, making it less reactive in certain substitution reactions.
3-Methoxybenzaldehyde: Lacks both the allyl ether group and the additional methoxy group, resulting in different chemical properties.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group instead of the allyl ether group, widely used as a flavoring agent.
Properties
IUPAC Name |
3-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKZXBNETFJLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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